molecular formula C2H4O6Sn B14518166 1,3,2lambda~2~-Dioxastannolane-4,5-dione--water (1/2) CAS No. 62634-83-7

1,3,2lambda~2~-Dioxastannolane-4,5-dione--water (1/2)

Cat. No.: B14518166
CAS No.: 62634-83-7
M. Wt: 242.76 g/mol
InChI Key: IVCOCYLVJYGCNV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2lambda~2~-Dioxastannolane-4,5-dione–water (1/2) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The compound is known for its unique structure, which includes a dioxastannolane ring and a water molecule in a 1:2 ratio.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2lambda~2~-Dioxastannolane-4,5-dione–water (1/2) typically involves the reaction of tin-based precursors with organic reagents under controlled conditions. One common method involves the condensation of tin(IV) chloride with diols or other suitable organic compounds in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,2lambda~2~-Dioxastannolane-4,5-dione–water (1/2) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.

    Substitution: The dioxastannolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

1,3,2lambda~2~-Dioxastannolane-4,5-dione–water (1/2) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s organotin structure makes it useful in studying the biological activity of tin-based compounds.

    Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.

    Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are beneficial.

Mechanism of Action

The mechanism by which 1,3,2lambda~2~-Dioxastannolane-4,5-dione–water (1/2) exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved may include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dioxolane: A related compound with a similar ring structure but without the tin atom.

    Meldrum’s Acid: Another compound with a dioxane ring, used in organic synthesis.

Uniqueness

1,3,2lambda~2~-Dioxastannolane-4,5-dione–water (1/2) is unique due to its organotin structure, which imparts distinct chemical and biological properties

Properties

CAS No.

62634-83-7

Molecular Formula

C2H4O6Sn

Molecular Weight

242.76 g/mol

IUPAC Name

1,3,2λ2-dioxastannolane-4,5-dione;dihydrate

InChI

InChI=1S/C2H2O4.2H2O.Sn/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;;;+2/p-2

InChI Key

IVCOCYLVJYGCNV-UHFFFAOYSA-L

Canonical SMILES

C1(=O)C(=O)O[Sn]O1.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.